D-Ribose, oxime (9CI)

Organic Synthesis Carbohydrate Chemistry Oxime Synthesis

Researchers requiring stereochemically intact ribose-derived oximes for intramolecular nitrile oxide-alkene cycloaddition (INOC) or as a key intermediate in the only reported route to 7,8-didemethyl-8-hydroxy-5-deazariboflavin (the biosynthetic precursor of cofactor F420) often face supply inconsistency and undocumented purity. D-Ribose, oxime (9CI) resolves these pain points: - Single-step, quantitative-yield protocol under adapted Vilsmeier conditions ensures batch-to-batch consistency. - Clean photochemical profile: exclusively yields the corresponding iminolactone without chain-shortening degradation, unlike D-xylose or D-lyxose oxime. - Enables high regio- and diastereoselective INOC cascades delivering complex polycyclic scaffolds in one operation. Standard analytical characterization (1H, 13C NMR, IR, Raman) is available. For procurement, bulk quantities and custom packaging are supported with comprehensive documentation.

Molecular Formula C5H11NO5
Molecular Weight 165.14 g/mol
CAS No. 6272-50-0
Cat. No. B1430224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose, oxime (9CI)
CAS6272-50-0
Molecular FormulaC5H11NO5
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=NO)O)O)O)O
InChIInChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+
InChIKeyOKDOWAAKOUUJPX-LZCJLJQNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose Oxime Procurement and Differentiation Guide


D-Ribose, oxime (9CI) (CAS: 6272-50-0), with the molecular formula C5H11NO5 and a molecular weight of 165.14 g/mol, is a pentose-derived aldoxime formed by the condensation of D-ribose with hydroxylamine [1]. This compound replaces the aldehyde carbonyl group of the parent sugar with an oxime functional group (–C=N–OH), creating a chiral acyclic scaffold that retains the stereochemical information of D-ribose while introducing distinct reactivity and coordination chemistry . As a synthetic intermediate, it serves as a strategic gateway to diverse heterocyclic systems, including isoxazolines, isoxazolidines, and deazariboflavin analogs, that are inaccessible via unmodified ribose [2].

Oxime group enables nitrile oxide generation and 1,3-dipolar cycloaddition cascades
Preserves D-ribose chiral scaffold for stereoselective heterocycle construction
Access to isoxazoline-fused carbocycles via INOC cascade
Key intermediate in the synthesis of 5-deazariboflavin (FO) cofactor precursor

Why D-Ribose Oxime Substitution Fails


Interchanging D-ribose oxime with unmodified D-ribose, D-arabinose oxime, or D-xylose oxime is chemically inadmissible due to divergent reaction trajectories and product profiles. Unmodified D-ribose lacks the oxime functionality essential for nitrile oxide generation and subsequent 1,3-dipolar cycloaddition cascades, which are the cornerstone of isoxazoline-fused carbocycle construction [1]. Among aldopentose oximes, photochemical behavior differs sharply: D-ribose oxime exclusively yields the corresponding iminolactone, whereas its diastereomer D-arabinose oxime shares this behavior, but D-xylose oxime and D-lyxose oxime additionally undergo chain-shortening degradation to produce D-threose (18.0% yield from D-lyxose oxime) [2]. This stereochemistry-dependent divergence means that substituting D-ribose oxime with another aldopentose oxime will alter reaction outcomes, product distribution, or downstream synthetic viability. Procurement decisions based purely on functional group similarity without stereochemical and reactivity validation will compromise experimental reproducibility and synthetic route fidelity [3].

Unmodified D-ribose Lacks oxime functionality for nitrile oxide generation, blocking INOC cascade.
D-xylose oxime Photolysis yields chain-shortened D-threose (18.0%), altering product distribution.
D-arabinose oxime Shared iminolactone behavior but distinct stereochemical outcome in heterocycles.

D-Ribose Oxime Differentiation Evidence


Adapted Vilsmeier Synthesis

D-Ribose oxime can be synthesized in a single step with quantitative yield (100%) under adapted Vilsmeier conditions, representing a significant efficiency advantage over multi-step hydroxylamine condensation protocols typically employed for other aldopentose oximes [1]. The product is fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Synthesis Yield
Class-level
Quantitative (100%), 1 step
Supports procurement reproducibility
Adapted Vilsmeier conditions, spectroscopy characterization
Organic Synthesis Carbohydrate Chemistry Oxime Synthesis

Photochemical Fate Comparison

Under ultraviolet irradiation, D-ribose oxime exclusively forms the corresponding iminolactone without chain-shortening degradation [1]. In contrast, D-xylose oxime yields both D-xyloniminolactone and D-threose, while D-lyxose oxime produces D-threose in 18.0% yield [1]. D-Arabinose oxime shares the exclusive iminolactone-only behavior with D-ribose oxime, but retains distinct stereochemistry [1].

Photochemical Fate
Head-to-head
0% chain-shortening vs D-lyxose oxime 18.0% D-threose
Retains full carbon skeleton integrity
Exclusive iminolactone formation under UV
Photochemistry Carbohydrate Degradation Reaction Selectivity

Stereoselective INOC Cascade

D-Ribose derived oximes undergo Montmorillonite K-10/chloramine T oxidation followed by in situ intramolecular nitrile oxide–alkene cycloaddition (INOC) to yield isoxazoline fused five- and six-membered carbocycles with high regio- and diastereoselectivity [1]. This cascade transforms the acyclic oxime scaffold into complex polycyclic frameworks in a single operation [1].

INOC Cascade
Class-level
Regio- and diastereoselective isoxazoline-fused carbocycles
Enables stereoselective heterocycle synthesis
Oxime-derived nitrile oxide cycloaddition
Cycloaddition Heterocycle Synthesis Stereoselective Synthesis

5-Deazariboflavin (FO) Synthesis Intermediate

In a four-step synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), the biosynthetic precursor of redox cofactor F420, bis-isopropylidene protected D-ribose is converted to the corresponding oxime, then reduced with LiAlH4 to yield protected ribitylamine [1]. The key advantage over previous syntheses is the polyol-protective group strategy enabling chromatographic purification of a key intermediate to high purity [1].

FO Cofactor Access
Context-dependent
Only reported synthetic route to FO precursor
Access to non-commercial cryptochrome probe
4-step synthesis, protective group strategy
Cofactor Synthesis Riboflavin Derivatives Cryptochrome Research

D-Ribose Oxime Application Scenarios


Isoxazoline-Fused Carbocycle Synthesis

D-Ribose oxime is the preferred starting material for constructing stereochemically defined isoxazoline-fused five- and six-membered carbocycles via intramolecular nitrile oxide–alkene cycloaddition (INOC). The oxime functionality enables in situ nitrile oxide generation under Montmorillonite K-10/chloramine T oxidation, a transformation that unmodified D-ribose cannot undergo [1]. This application is validated by the high regio- and diastereoselectivity achieved in the cycloaddition cascade, delivering complex polycyclic scaffolds in a single operation [1].

Deazariboflavin FO Synthesis for Cryptochrome Studies

D-Ribose oxime serves as an indispensable intermediate in the only reported four-step synthetic route to 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), the biosynthetic precursor of redox cofactor F420 [1]. Given that FO is not commercially available, researchers investigating avian cryptochrome magnetoreception mechanisms rely on this route, where D-ribose oxime is reduced to the requisite ribitylamine building block [1]. The protective group strategy employed enables chromatographic purification to high purity, a key advantage over prior synthetic attempts [1].

Intact Carbon Skeleton Photochemistry

For photochemical investigations involving sugar oxime transformations where carbon skeleton integrity is paramount, D-ribose oxime is superior to D-xylose oxime and D-lyxose oxime. Under ultraviolet irradiation, D-ribose oxime exclusively yields the corresponding iminolactone without chain-shortening degradation, whereas D-lyxose oxime produces D-threose in 18.0% yield as a degradation byproduct [1]. This clean reaction profile minimizes purification complexity and ensures maximal atom economy in photochemical synthetic sequences [1].

Efficient High-Throughput Synthesis

When synthetic efficiency and batch consistency are critical, D-ribose oxime can be prepared in a single step with quantitative yield (100%) under adapted Vilsmeier conditions, with full spectroscopic characterization including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This protocol offers distinct advantages over conventional multi-step hydroxylamine condensations, reducing reagent consumption and purification burden while ensuring reproducible material quality for downstream applications [1].

Application
Selection Property
Validation Focus
Isoxazoline-fused carbocycle synthesis
Oxime cycloaddition reactivity
Regio- and diastereoselectivity verification
FO cofactor precursor synthesis
Ribitylamine building block
Intermediate purity and identity
Photochemical transformation studies
Exclusive iminolactone formation
Absence of chain-shortening byproducts
High-throughput oxime preparation
Single-step synthesis protocol
Spectroscopic identity and purity
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